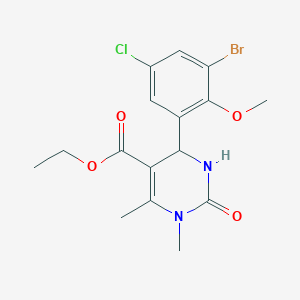
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the family of indole derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer, antioxidant, and anti-inflammatory properties. However, its synthesis requires expertise in organic chemistry, and it may be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on its mechanism of action and signaling pathways involved in its effects.
2. Development of more efficient synthesis methods to obtain larger quantities of the compound.
3. Investigation of its potential use in the treatment of neurodegenerative diseases.
4. Development of drug delivery systems using this compound as a carrier.
5. Investigation of its potential use in the development of new materials for various applications.
Conclusion
In conclusion, this compound is a synthetic organic compound that has shown potential applications in various fields, including medicine, pharmacology, and material science. Its potent anticancer, antioxidant, and anti-inflammatory properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)indolin-2-one with a suitable reagent under specific reaction conditions. The process is typically carried out in a laboratory setting and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of pharmacology, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
Propiedades
Fórmula molecular |
C18H15Br2NO3 |
|---|---|
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-17-7-10(14(20)9-16(17)23-2)6-13-12-8-11(19)4-5-15(12)21-18(13)22/h4-9H,3H2,1-2H3,(H,21,22)/b13-6- |
Clave InChI |
RCXYODDISVCXLJ-MLPAPPSSSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B307740.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307743.png)
![1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone](/img/structure/B307755.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)
![7-Acetyl-3-(allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307759.png)

![N-{4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B307761.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B307762.png)
![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)